molecular formula C17H15NO3S B2691499 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1206999-30-5

4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2691499
CAS No.: 1206999-30-5
M. Wt: 313.37
InChI Key: YRWNUNCSJDZYNT-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-(thiophen-2-yl)ethylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to optimize reaction conditions and reduce processing time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or t-butoxide (t-BuOK).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted chromenes or thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its chromene core is particularly useful in the development of new pharmaceuticals and organic materials.

Biology: Biologically, 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide has shown potential in various assays. It exhibits antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its therapeutic potential. It has shown promise in preclinical models for treating conditions such as cancer, diabetes, and cardiovascular diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 4-Methyl-2-oxo-2H-chromene-3-carboxamide: Lacks the thiophen-2-yl group.

  • 2-(Thiophen-2-yl)ethylamine: A simpler compound without the chromene core.

  • 4-Methylbenzenesulfonate: A different sulfonate derivative.

Uniqueness: What sets 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide apart is its combination of the chromene core with the thiophen-2-yl group

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Biological Activity

4-Methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure

The compound features a chromene core with a carboxamide functional group and a thiophenyl substituent. Its structure can be represented as follows:

4 Methyl 2 oxo N 2 thiophen 2 yl ethyl 2H chromene 3 carboxamide\text{4 Methyl 2 oxo N 2 thiophen 2 yl ethyl 2H chromene 3 carboxamide}

Antimicrobial Properties

Research indicates that derivatives of chromene compounds, including this compound, exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can demonstrate MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .
  • Biofilm Inhibition : These compounds have also been noted for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it may inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Anticancer Activity

Chromene derivatives are being investigated for their potential anticancer properties. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cell proliferation and survival.
  • Receptor Interaction : It is hypothesized that the compound binds to specific receptors, modulating signaling pathways that lead to therapeutic effects.
  • DNA Interaction : The ability to intercalate into DNA suggests potential for disrupting cancer cell replication .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various chromene derivatives, including the target compound. The results demonstrated significant activity against Gram-positive bacteria with an MIC range of 15.625–62.5 μM . The study highlighted the compound's potential as a lead for developing new antibiotics.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were tested using cell cultures treated with lipopolysaccharides (LPS). The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in inflammatory diseases .

Data Summary

Biological Activity Observed Effect Reference
AntimicrobialMIC values: 0.22–0.25 μg/mL
Biofilm InhibitionSignificant reduction in biofilm formation
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

4-methyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-11-13-6-2-3-7-14(13)21-17(20)15(11)16(19)18-9-8-12-5-4-10-22-12/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNUNCSJDZYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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